4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an isoquinoline sulfonyl group, an iodophenyl thiazole moiety, and a benzamide backbone
Mechanism of Action
Target of Action
The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known substrate . .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which could potentially be beneficial in the treatment of breast and prostate cancer
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the following steps:
Preparation of 3,4-dihydroisoquinoline: This can be achieved through the reduction of isoquinoline using suitable reducing agents.
Formation of the sulfonyl group: The 3,4-dihydroisoquinoline is then reacted with sulfonyl chloride to introduce the sulfonyl group.
Synthesis of the thiazole moiety: The thiazole ring is synthesized separately, often starting from 4-iodoaniline and thiourea.
Coupling reactions: The final step involves coupling the sulfonylated isoquinoline with the thiazole derivative and benzamide under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific enzymes and pathways involved in tumor growth.
Biological Studies: The compound is used to study the biological activity of isoquinoline and thiazole derivatives, including their interactions with proteins and nucleic acids.
Chemical Biology: It serves as a tool compound to probe the function of specific biological targets and pathways.
Industrial Applications: Potential use in the development of new materials and catalysts due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-dihydroisoquinolin-2-ylsulfonyl)benzoic acid: A potent and selective inhibitor of aldo-keto reductase AKR1C3.
1,4-dihydro-2H-isoquinolin-3-one: A related isoquinoline derivative with different biological activities.
Uniqueness
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide is unique due to its combination of an isoquinoline sulfonyl group, an iodophenyl thiazole moiety, and a benzamide backbone. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20IN3O3S2/c26-21-9-5-18(6-10-21)23-16-33-25(27-23)28-24(30)19-7-11-22(12-8-19)34(31,32)29-14-13-17-3-1-2-4-20(17)15-29/h1-12,16H,13-15H2,(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRSIVRHASJVKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20IN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.